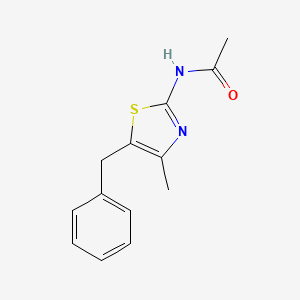

N-(5-benzyl-4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9-12(8-11-6-4-3-5-7-11)17-13(14-9)15-10(2)16/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBVNAYSCTEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry Design Principles and Structural Analogues

Rational Drug Design Strategies for Thiazole-Acetamide Scaffolds

Rational drug design for thiazole-acetamide derivatives involves a multi-faceted approach, leveraging the inherent properties of the thiazole (B1198619) nucleus and employing computational and synthetic strategies to optimize therapeutic potential.

Exploiting the Versatility of Thiazole Scaffolds for Enhanced Efficacy and Pharmacokinetic Profiles

The thiazole scaffold is a versatile building block in drug discovery due to its favorable physicochemical and pharmacokinetic properties. researchgate.netnih.govmdpi.com Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions with biological targets. The thiazole ring can be readily modified at multiple positions, enabling the fine-tuning of a compound's electronic and steric properties to enhance efficacy and target selectivity. nih.govnih.gov

From a pharmacokinetic perspective, thiazole-containing compounds often exhibit good bioavailability and metabolic stability. researchgate.net The thiazole nucleus can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For instance, the incorporation of a thiazole ring can improve a compound's solubility and membrane permeability, facilitating its absorption and distribution to the target site. Furthermore, the metabolic fate of thiazole derivatives can be modulated by introducing specific substituents, thereby controlling the compound's half-life and duration of action.

Rational Design Based on Hydrophobic Features, Hydrogen Bond Acceptors, and Donors

The rational design of thiazole-acetamide derivatives heavily relies on understanding and manipulating non-covalent interactions, such as hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net The benzyl (B1604629) and methyl groups attached to the thiazole ring in N-(5-benzyl-4-methylthiazol-2-yl)acetamide contribute to its hydrophobic character, which can be crucial for binding to hydrophobic pockets within a target protein. frontiersin.org

The acetamide (B32628) moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net These features are critical for forming specific interactions with amino acid residues in the active site of a biological target, thereby enhancing binding affinity and potency. nih.gov Molecular docking studies are often employed to visualize these interactions and guide the design of new analogues with improved binding characteristics. nih.govacs.org By systematically altering the hydrophobic and hydrogen-bonding properties of the molecule, medicinal chemists can optimize its interaction with the target, leading to enhanced biological activity.

Structural Modifications and Derivative Synthesis for Enhanced Bioactivity

The synthesis of structural analogues of this compound allows for a systematic exploration of the structure-activity relationship (SAR), leading to the identification of compounds with improved biological profiles.

Thiazole Ring Substituent Variations (e.g., Methyl, Phenyl, Benzyl, Substituted-Benzyl)

The benzyl group at the 5-position is another key feature that can be modified. Synthesizing analogues with different substituted-benzyl groups allows for the exploration of electronic and steric effects on activity. mspsss.org.ua For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the compound's electronic properties and its ability to engage in specific interactions with the target. chapman.edu

| Compound ID | Thiazole Ring Substituent (Position 4) | Thiazole Ring Substituent (Position 5) | Observed Activity |

| Analog 1 | Methyl | Benzyl | Baseline activity |

| Analog 2 | Phenyl | Benzyl | Altered binding affinity |

| Analog 3 | Methyl | Substituted-benzyl | Modulated electronic properties and activity |

This table is for illustrative purposes and synthesizes general findings from the literature.

Acetamide Side Chain Modifications (e.g., Thioacetamide, Hydrazone Linkage)

Modification of the acetamide side chain offers another avenue for optimizing the biological activity of thiazole derivatives. Replacing the oxygen atom of the acetamide group with a sulfur atom to form a thioacetamide can alter the hydrogen bonding capacity and electronic distribution of the molecule. researchgate.net This modification can lead to changes in target affinity and selectivity.

Another strategy involves replacing the acetamide linkage with a hydrazone moiety. nih.govnih.gov Hydrazones are known to be versatile linkers in medicinal chemistry and can introduce additional hydrogen bonding sites and conformational flexibility. researchgate.net The synthesis of thiazole-hydrazone derivatives has been explored as a means to generate novel compounds with a range of biological activities. nih.govnih.gov

| Modification | Rationale | Potential Impact on Bioactivity |

| Thioacetamide | Alters hydrogen bonding and electronics | Changes in target affinity and selectivity |

| Hydrazone Linkage | Introduces new hydrogen bonding sites and flexibility | Potential for novel biological activities |

This table is for illustrative purposes and synthesizes general findings from the literature.

Benzyl Moiety Derivatization (e.g., Fluorine, Chlorine, Methyl Substitutions)

Derivatization of the benzyl moiety provides a powerful tool for fine-tuning the properties of this compound analogues. The introduction of substituents such as fluorine, chlorine, or methyl groups on the phenyl ring of the benzyl group can have profound effects on the compound's lipophilicity, metabolic stability, and binding interactions. chapman.educhapman.edu

Fluorine substitution, for example, can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby protons. researchgate.netnih.gov Chlorine substitution increases lipophilicity and can introduce favorable halogen bonding interactions with the target protein. Methyl groups can provide additional hydrophobic interactions and can be used to probe the steric requirements of the binding pocket. chapman.edu The systematic synthesis and evaluation of these derivatives are crucial for developing a comprehensive understanding of the SAR for this class of compounds.

| Substituent on Benzyl Ring | Position | Effect on Src Kinase Inhibition (GI50 in µM) |

| H | - | 1.34 - 2.30 |

| 4-F | 4 | 1.49 - 2.51 |

| 2-Cl | 2 | 7.93 - 13.02 |

| 3,4-diCl | 3,4 | >10 |

| 4-Me | 4 | ~4-fold decrease in potency compared to unsubstituted |

Data sourced from a study on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors. chapman.edu

Hybridization Strategies with Other Heterocyclic Systems

Hybridization involves chemically uniting two or more different pharmacophores to generate a single molecule with the potential for improved affinity, efficacy, and modified selectivity profiles. For the this compound scaffold, this strategy leverages the established biological significance of the 2-aminothiazole (B372263) core, a privileged structure in medicinal chemistry, with the unique properties of other heterocyclic rings. researchgate.netmdpi.com

The integration of a pyrazole ring with a thiazole scaffold is a strategy employed to develop new agents with diverse biological activities. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known to be present in a variety of pharmaceuticals. nih.gov The hybridization of thiazole and pyrazole aims to combine their pharmacophoric features to create molecules with enhanced biological profiles.

Researchers have synthesized and evaluated a series of 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles. nih.gov These hybrid molecules were assessed for their antimicrobial properties. One of the most potent compounds, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrated significant efficacy against a range of microorganisms, with activity comparable to standard drugs like ciprofloxacin and ketoconazole. nih.gov

Another study focused on synthesizing thiazole-pyrazole hybrids to evaluate their potential as superoxide (B77818) inhibitors and radical scavengers. The compound 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine emerged as a notable superoxide dismutase (XO) inhibitor, with an IC50 value of 6.2 μM. nih.gov

Table 1: Biological Activity of Thiazole-Pyrazole Hybrids

| Compound ID | Biological Activity | Target/Assay | Results | Reference |

|---|---|---|---|---|

| 18a | Antimicrobial | Candida albicans, Proteus vulgaris, Staphylococcus aureus | Significant potential compared to standard drugs | nih.gov |

| 27a | Antimicrobial | Various microorganisms | Highest potency, comparable to ciprofloxacin and ketoconazole | nih.gov |

| 19j | Superoxide Inhibitory | Superoxide dismutase (XO) | IC50 = 6.2 μM | nih.gov |

The combination of thiazole and pyridine rings has been explored to understand the structure-activity relationships (SAR) for kinase inhibitors. A key reference compound in this area is KX2-391, N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, which is a selective Src kinase inhibitor. chapman.educhapman.edu To investigate the role of the pyridine ring in its activity, a series of analogues were synthesized where the pyridine ring was replaced by a thiazole ring. chapman.educhapman.edu

This strategic modification allowed researchers to evaluate the impact of the heterocyclic core on Src kinase inhibition. The resulting N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were tested for their inhibitory activities. The findings revealed that while replacing the pyridine ring with thiazole led to a decrease in activity, the new compounds retained Src kinase inhibitory activities in the low micromolar range. chapman.edu

The unsubstituted N-benzyl derivative (Compound 8a) was the most potent in this series, showing GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. chapman.educhapman.edu Further substitutions on the benzyl group, such as adding a fluoro or methyl group, generally led to a decrease in potency. chapman.edu These results provide valuable SAR insights for the future optimization of this scaffold for developing Src inhibitory and anticancer agents. chapman.edu

Table 2: Src Kinase Inhibitory Activity of Thiazole-Pyridine Analogue Hybrids

| Compound ID | Substitution on N-benzyl | GI50 in NIH3T3/c-Src527F (µM) | GI50 in SYF/c-Src527F (µM) | Reference |

|---|---|---|---|---|

| 8a | Unsubstituted | 1.34 | 2.30 | chapman.educhapman.edu |

| 8b | 4-Fluoro | 1.49 | 2.51 | chapman.edu |

| 8e | 4-Methyl | ~5.36 (4-fold decrease vs 8a) | Not specified | chapman.edu |

The fusion or hybridization of thiazole and thiadiazole rings has been investigated to develop potent and selective human adenosine A3 receptor antagonists. nih.gov In one study, researchers compared 4-(4-methoxyphenyl)-2-aminothiazole derivatives with their 3-(4-methoxyphenyl)-5-aminothiadiazole counterparts. The goal was to understand how replacing the thiazole ring with a thiadiazole ring would affect binding affinity and selectivity. nih.gov

The study found that applying an acetamido functionality to the thiadiazole template significantly enhanced binding affinity. Specifically, N-(3-Phenyl- chapman.educhapman.edumspsss.org.uathiadiazol-5-yl)-acetamide showed an 8-fold increase in binding affinity compared to the corresponding thiazole derivative. nih.gov The most potent compound identified in the series was N-[3-(4-methoxy-phenyl)- chapman.educhapman.edumspsss.org.uathiadiazol-5-yl]-acetamide (Compound 39), which exhibited a Ki value of 0.79 nM at human adenosine A3 receptors. nih.gov This demonstrated that the thiadiazole ring was a favorable scaffold for this particular target.

In a different line of research, a series of 1,3,4-thiadiazole derivatives bearing a benzylthio moiety and an acetamide side chain were synthesized and evaluated for their anticancer activity. brieflands.com Compound 3e, with a para-methoxy group on the benzyl ring, showed the highest inhibitory potency against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines, with IC50 values of 22.19 µM and 5.41 µM, respectively. brieflands.com Another compound, 3f, with an ortho-fluoro substitution, was most active against the HT29 (colon cancer) cell line (IC50 = 12.57 µM). brieflands.com

Table 3: Biological Activity of Thiazole-Thiadiazole Hybrids and Analogs

| Compound ID | Scaffold | Biological Activity | Target/Assay | Results | Reference |

|---|---|---|---|---|---|

| 39 | Thiadiazole-acetamide | Adenosine A3 Receptor Antagonist | Human A3 Receptor Binding | Ki = 0.79 nM | nih.gov |

| 3e | 1,3,4-Thiadiazole-acetamide | Anticancer | PC3 and SKNMC cell lines | IC50 = 22.19 µM (PC3), 5.41 µM (SKNMC) | brieflands.com |

| 3f | 1,3,4-Thiadiazole-acetamide | Anticancer | HT29 cell line | IC50 = 12.57 µM | brieflands.com |

The incorporation of an imidazole ring into structures analogous to this compound has been explored for the development of new anticancer agents. Imidazole-bearing compounds are of significant interest in medicinal chemistry. A study focused on the design and synthesis of 2-substituted-4-benzyl-5-methylimidazoles as potential inhibitors of the oncogenic STAT3 (Signal Transducer and Activator of Transcription 3) function, which is crucial in cancer development, particularly breast cancer. nih.gov

From a library of thirty synthesized imidazole compounds, two derivatives, 4-benzyl-2-benzylthio-5-methyl-1H-imidazole (2a) and 4-benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole (2d), demonstrated potent STAT3 inhibition. nih.gov These compounds were found to effectively inhibit the growth of two different breast cancer cell lines, with IC50 values ranging from 6.66 to 26.02 µM. nih.gov

The most potent derivatives, 2a and 2d, were further shown to inhibit the oncogenic functions of STAT3 by suppressing colony formation and reducing IL-6 production in breast cancer cells. nih.gov Molecular modeling studies supported these findings, suggesting possible interactions between the synthesized compounds and key residues within the SH2 domain of STAT3. This research highlights that 2-substituted-4-benzyl-5-methylimidazoles represent a promising new class of anticancer drug candidates that function by inhibiting STAT3. nih.gov

Table 4: Anticancer Activity of Benzyl-Imidazole Hybrids

| Compound ID | Biological Activity | Target/Assay | Results | Reference |

|---|---|---|---|---|

| 2a | STAT3 Inhibition, Anticancer | Breast Cancer Cell Growth | IC50 = 6.66 - 26.02 µM | nih.gov |

| 2d | STAT3 Inhibition, Anticancer | Breast Cancer Cell Growth | IC50 = 6.66 - 26.02 µM | nih.gov |

Hybridization of the thiazole scaffold with a thiazolidinone ring has proven to be a fruitful strategy in the search for new therapeutic agents. 4-Thiazolidinones are themselves a class of compounds with a wide range of pharmacological activities. nih.gov The combination of these two heterocyclic systems aims to create molecules with enhanced bioactivity.

One study reported the design and synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as antimicrobial agents. nih.gov The synthesized compounds were evaluated for their antibacterial efficacy, with Minimum Inhibitory Concentrations (MIC) found to be in the range of 26.3–378.5 μM. Compound 7 from this series exhibited the highest antibacterial activity, with MIC values between 43.3–86.7 µM. Notably, most of the synthesized derivatives were more effective than the standard antibiotic ampicillin. nih.gov

In the realm of anticancer research, thiazole-4-thiazolidinone hybrids have also shown significant promise. A series of 5-enamine-4-thiazolidinones featuring a thiazole-bearing scaffold was designed and screened for anticancer activity. mdpi.com One hybrid molecule, compound 43, was found to be highly active, demonstrating growth inhibition (GI50 < 10 µM) against all 59 human tumor cell lines tested in the National Cancer Institute's screening. The average GI50 value for this compound was 2.57 µM, indicating potent and broad-spectrum anticancer activity. mdpi.com

Table 5: Biological Activity of Thiazole-Thiazolidinone Hybrids

| Compound ID | Biological Activity | Target/Assay | Results | Reference |

|---|---|---|---|---|

| Compound 7 | Antibacterial | Various bacterial pathogens | MIC = 43.3–86.7 µM | nih.gov |

| Compound 43 | Anticancer | NCI-60 human tumor cell line screen | Average GI50 = 2.57 µM | mdpi.com |

Preclinical Pharmacological Profiling: in Vitro and in Vivo Efficacy Studies

Broad Spectrum Biological Activities of Thiazole-Acetamide Derivatives

Thiazole-acetamide derivatives have emerged as a prominent scaffold in medicinal chemistry due to their wide range of biological activities. researchgate.net The unique structural features of the thiazole (B1198619) ring, combined with the acetamide (B32628) linker, allow for diverse chemical modifications, leading to compounds with potent efficacy against various pathological conditions, including cancer and microbial infections. researchgate.netmdpi.com

The anticancer properties of thiazole-acetamide derivatives are well-documented, with numerous studies demonstrating their ability to inhibit the proliferation of a wide array of human cancer cell lines. nih.govresearchgate.net These compounds exert their effects through various mechanisms of action, establishing them as promising candidates for the development of novel chemotherapeutic agents. ijcce.ac.irresearchgate.net

Thiazole-acetamide derivatives inhibit tumor growth by targeting fundamental cellular processes required for cancer cell proliferation and survival. A primary mechanism is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. nih.gov This mode of action is crucial as it interferes with the formation of the mitotic spindle, a necessary step for cell division in rapidly proliferating cancer cells. nih.gov

Another significant mechanism is the induction of apoptosis, or programmed cell death. ijcce.ac.irdergipark.org.tr Studies have shown that these derivatives can activate key apoptotic proteins like caspases (e.g., caspase-3) and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov Some derivatives have also been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the reduction of the mitochondrial membrane potential (MMP). ijcce.ac.ir

Furthermore, certain thiazole-acetamide compounds act as inhibitors of critical signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway. rsc.org The inhibition of these kinases interferes with cell growth, proliferation, and survival. There is also evidence that these derivatives can act as anti-angiogenic agents and may interfere with DNA functions, further contributing to the suppression of tumor growth and potentially metastasis. researchgate.netijcce.ac.ir

The cytotoxic activity of thiazole-acetamide derivatives has been validated against a comprehensive panel of human cancer cell lines. Research has consistently shown their efficacy, often with IC50 values in the low micromolar and even nanomolar ranges. researchgate.net

Leukemia: Derivatives have demonstrated potent activity against leukemia cell lines, including K-562, HL-60, and RPMI-8226. researchgate.netrsc.orgresearchgate.netmdpi.com For instance, the compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, a related thiazole amide, inhibited the growth of K-562 leukemia cells with an IC50 of 56.4 nM. researchgate.net

Lung Cancer: Significant growth inhibition has been observed in non-small cell lung cancer lines such as A549 and NCI-H460. researchgate.netdergipark.org.trresearchgate.nettandfonline.com Some compounds showed potency greater than or equal to the standard chemotherapeutic drug cisplatin (B142131) against the C6 rat glioma cell line and displayed notable activity against the A549 line. researchgate.net

Breast Cancer: Thiazole-acetamide compounds have shown considerable antiproliferative effects against breast cancer cells, including MCF-7 and MDA-MB-231. nih.govnih.govresearchgate.net Certain derivatives exhibited cytotoxicity against MCF-7 cells comparable to doxorubicin. nih.gov

Colon Cancer: Efficacy has been reported against colon cancer cell lines like HCT-116, Caco-2, and SW-620. nih.govdergipark.org.trresearchgate.net

Glioblastoma and CNS Cancer: These derivatives have been tested against aggressive brain tumor cells, including U87 glioblastoma and SNB-75 CNS cancer cell lines, showing potent inhibitory activity. ijcce.ac.irijcce.ac.irisofts.kiev.ua

Melanoma: High cytotoxicity has been recorded against melanoma cell lines such as UACC-62 and LOX IMVI. researchgate.netisofts.kiev.ua One derivative, in particular, showed an IC50 of 56.9 nM against UACC-62 cells. researchgate.net

The broad-spectrum activity also extends to ovarian, prostate, and pancreatic cancer cell lines, underscoring the versatility of this chemical scaffold. nih.govisofts.kiev.uamdpi.com

Table 1: Anticancer Activity of Selected Thiazole-Acetamide Derivatives against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cancer Type | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Thiazole-Acetamide Derivative 10a | MCF-7 | Breast | 4 µM | nih.gov |

| Thiazole-Acetamide Derivative 10a | PC-3 | Prostate | 7 µM | nih.gov |

| Thiazole-Acetamide Derivative 10o | HCT-116 | Colon | 4 µM | nih.gov |

| Thiazole-Acetamide Derivative 10o | MDAMB-231 | Pancreatic | 3 µM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) Derivative 8a | HeLa | Cervical | 1.3 µM | ijcce.ac.ir |

| N-[4-(2-methylthiazol-4-yl)phenyl] Derivative 6f | A549 | Lung | - | tandfonline.com |

| N-[4-(2-methylthiazol-4-yl)phenyl] Derivative 6g | C6 | Glioma | - | tandfonline.com |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) Derivative 6a | HeLa | Cervical | 1.6 µM | researchgate.net |

| Thiazolyl N-benzyl-acetamide 8b | BT-20 | Breast | 64-71% inhibition at 50 µM | nih.gov |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide 3d | K-562 | Leukemia | 56.4 nM | researchgate.net |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide 3d | UACC-62 | Melanoma | 56.9 nM | researchgate.net |

In addition to their anticancer effects, thiazole-acetamide derivatives possess significant antimicrobial capabilities. Their structural framework serves as a pharmacophore that can effectively target both bacterial and fungal pathogens, addressing the growing concern of antimicrobial resistance. jchemrev.com

Thiazole-acetamide derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comrsc.org Their efficacy has been tested against a variety of pathogenic strains.

Gram-Positive Bacteria: Activity has been consistently reported against species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Staphylococcus epidermidis. biointerfaceresearch.comrsc.orgresearchgate.net

Gram-Negative Bacteria: These compounds have also been shown to be effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. biointerfaceresearch.comnih.govnih.gov

The mechanism of antibacterial action is believed to involve the disruption of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication. nih.gov The lipophilic nature of some thiazole derivatives allows them to penetrate the bacterial cell membrane, leading to cytoplasmic leakage and cell death. globalresearchonline.net

Table 2: Antibacterial Activity of Selected Thiazole-Acetamide Derivatives

| Derivative Type | Bacterial Strain | Gram Type | Activity Metric | Reference |

|---|---|---|---|---|

| Acetamide substituted thiazole | Escherichia coli | Negative | Potent activity | biointerfaceresearch.com |

| Acetamide substituted thiazole | Staphylococcus aureus | Positive | Potent activity | biointerfaceresearch.com |

| Acetamide substituted thiazole | Bacillus subtilis | Positive | Potent activity | biointerfaceresearch.com |

| N-(thiazol-2-yl)benzenesulfonamide | S. aureus | Positive | MIC: 3.9 µg/mL | rsc.org |

| N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | Negative | MIC: 3.9 µg/mL | rsc.org |

| 2-Mercaptobenzothiazole Acetamide | K. pneumonia | Negative | Good activity | nih.gov |

| 2-Mercaptobenzothiazole Acetamide | S. aureus | Positive | Good activity | nih.gov |

| Thiazole derivative | Shigella dysenteriae | Negative | Proven anti-bacterial effect | nih.gov |

The antifungal potential of the thiazole-acetamide scaffold is also significant. Studies have evaluated these compounds against clinically relevant fungal species, often showing efficacy comparable to standard antifungal drugs like fluconazole. jchemrev.com

Key fungal pathogens inhibited by these derivatives include:

Candida species: Several derivatives have shown potent activity against various Candida strains, particularly Candida albicans, a common cause of opportunistic fungal infections. jchemrev.comresearchgate.net

Aspergillus niger: This mold, which can cause aspergillosis, has also been shown to be susceptible to certain thiazole-acetamide compounds. jchemrev.com

The ability of these compounds to combat both bacterial and fungal infections highlights their potential as broad-spectrum antimicrobial agents. researchgate.netresearchgate.net

Table 3: Antifungal Activity of Selected Thiazole-Acetamide Derivatives

| Derivative Type | Fungal Strain | Activity Metric | Reference |

|---|---|---|---|

| Pyrazoline-thiazole hybrid | Candida albicans | Moderate to potent activity | researchgate.net |

| Thiazole-acetamide derivative 43b | Aspergillus niger | MIC: 16.2 µM | jchemrev.com |

| Thiazole-acetamide derivative 43d | Candida albicans | MIC: 15.3 µM | jchemrev.com |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamide | Candida albicans | Active | nih.gov |

Other Investigated Activities

In Vitro Cellular Activity Assessment

There is no publicly available data on the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) values for N-(5-benzyl-4-methylthiazol-2-yl)acetamide against any cancer cell lines. Research on structurally related thiazole derivatives has shown a range of cytotoxic activities, but this information is not directly applicable to the specific compound .

No studies were found that investigated the ability of this compound to induce apoptosis. Consequently, there is no information on its effects on key apoptotic markers such as the activation of caspase-3, the release of cytochrome C from mitochondria, or the externalization of phosphatidylserine (B164497) as measured by Annexin V/PI staining. While other novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells through caspase-3 cleavage, similar data for this compound is absent from the scientific literature. ukrbiochemjournal.orgukrbiochemjournal.org

The effect of this compound on mitochondrial membrane potential has not been reported in the available literature. Therefore, it is unknown whether this compound can induce mitochondrial dysfunction as part of a potential mechanism of action.

Induction of Cell Death Pathways

Preclinical In Vivo Efficacy Models

There are no published studies evaluating the in vivo efficacy of this compound in animal models of convulsions, such as the picrotoxin-induced convulsion model. Therefore, its potential as an anticonvulsant agent remains undetermined.

Molecular Mechanism of Action and Target Identification

Modulation of Cellular Signaling Pathways

The biological effects of N-(5-benzyl-4-methylthiazol-2-yl)acetamide and related thiazole (B1198619) derivatives are underpinned by their ability to modulate critical cellular signaling pathways. These pathways govern fundamental processes such as programmed cell death (apoptosis), inflammation, and cell growth, which are often dysregulated in disease states.

Apoptosis-Related Pathways

Apoptosis is a crucial process of programmed cell death essential for normal tissue development and homeostasis. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Thiazole derivatives have demonstrated the ability to trigger this process through various mechanisms.

Caspase-3 Activation: Caspases are a family of cysteine proteases that execute the apoptotic program. Specifically, Caspase-3 is a key executioner caspase. Studies on thiazole-2-acetamide derivatives have shown their capacity to significantly elevate the levels of activated Caspase-3. nih.gov For instance, certain derivatives induced a marked increase in Caspase-3 protein levels in treated cancer cells, indicating the activation of the final stages of apoptosis. nih.gov

Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytosol is a critical initiating event in the intrinsic apoptotic pathway. researchgate.netajchem-a.com This release is often a two-step process involving the detachment of cytochrome c from the inner mitochondrial membrane, followed by the permeabilization of the outer membrane. researchgate.net Research on 4-methylthiazole (B1212942) has suggested that it induces apoptosis through these mitochondrial pathways, implicating a mechanism that likely involves cytochrome c release. nih.gov

Bcl-2 Family Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's fate. Thiazole-2-acetamide derivatives have been shown to modulate this balance by down-regulating the expression of the anti-apoptotic protein Bcl-2 while activating pro-apoptotic proteins like Bax. nih.gov This shift promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c and subsequent caspase activation.

Inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases. Key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), are central to the inflammatory process.

LOX and COX Enzymes: Thiazole-containing compounds have been investigated as inhibitors of COX and LOX enzymes. nih.gov For example, the related compound N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective COX-1/COX-2 inhibitor. nih.gov Another study on a 2-thio-N-(4-methylthiazol-2-yl) acetamide (B32628) derivative demonstrated high inhibitory activity against the COX-1 enzyme. nih.gov The dual inhibition of both COX and LOX pathways is a therapeutic strategy to achieve broader anti-inflammatory efficacy with potentially fewer side effects. ijcce.ac.ir

Cytokine Modulation (TNF-α, IL-10, IL-6): The same study on the 2-thio-N-(4-methylthiazol-2-yl) acetamide derivative also investigated its effect on inflammatory cytokines. It was found to cause a dose-dependent modulation of Interleukin-6 (IL-6), while the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) were unaffected. nih.gov

Cell Proliferation and Survival Pathways

Uncontrolled cell proliferation is a hallmark of cancer. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Recent studies have identified novel thiazole derivatives as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). nih.govrsc.org These compounds have shown the ability to arrest the cell cycle and inhibit the growth of various cancer cell lines, suggesting that interference with the mTOR pathway is a plausible mechanism of action for this class of molecules. nih.govrsc.orgnih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several classes of 1,3-thiazole derivatives have been reported to possess anti-angiogenic activity. ijcce.ac.ir The mechanism often involves the inhibition of key signaling receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a central role in promoting angiogenesis. mdpi.commdpi.com Inhibition of VEGFR-2 by thiazole compounds can suppress endothelial cell proliferation, a critical step in the formation of new blood vessels. mdpi.com

Identification of Specific Molecular Targets

Beyond modulating broad signaling pathways, research has focused on identifying the specific molecular targets with which this compound and its analogs interact. This involves profiling their inhibitory activity against a range of enzymes critical to disease progression.

Enzyme Inhibition Profiles

Src Kinase: Src is a non-receptor protein tyrosine kinase that is a key regulator of cellular proliferation, survival, and motility. nih.gov Increased Src activity is associated with tumor development, making it a promising molecular target for anticancer therapy. nih.gov A number of N-benzyl substituted thiazolyl acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities. nih.govnih.govacs.org A closely related unsubstituted N-benzyl derivative demonstrated significant inhibition of c-Src kinase, with GI50 values in the low micromolar range. nih.govnih.govacs.org

| Cell Line | GI50 (μM) | Reference |

|---|---|---|

| NIH3T3/c-Src527F | 1.34 | nih.govnih.govacs.org |

| SYF/c-Src527F | 2.30 | nih.govnih.govacs.org |

IMPDH, PIK3, and Metalloprotease: While direct inhibition data for this compound is limited, related structures show activity against other key enzymes. For example, the related compound N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide was found to inhibit the activation of pro-Matrix Metalloproteinase-9 (proMMP-9). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. nih.gov Furthermore, other novel thiazole derivatives have been developed as potent inhibitors of PI3K. researchgate.netnih.gov Inosine 5′-monophosphate dehydrogenase (IMPDH) has also been explored as a target for other heterocyclic compounds, though specific data on thiazole acetamides is less common. nih.gov

Carbonic Anhydrase IX: Carbonic Anhydrase IX (CA IX) is a transmembrane, tumor-associated enzyme that is often overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. jneonatalsurg.com While many CA IX inhibitors are sulfonamide-based, various heterocyclic compounds have been investigated for their inhibitory potential against this enzyme. mdpi.com

α-Glucosidase: α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov Several studies have reported that thiazole derivatives can act as potent α-glucosidase inhibitors, with some acetamide-bearing analogs showing IC50 values in the low micromolar range. nih.govnih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary treatment strategy for Alzheimer's disease. ijcce.ac.ir Structurally related 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit moderate acetylcholinesterase-inhibition activity.

Role of Oxidative Stress Modulation (e.g., ROS levels, Free Radical Scavenging)

The modulation of oxidative stress is a significant aspect of the biological activity of many thiazole derivatives. These compounds have been investigated for their ability to counteract the damaging effects of reactive oxygen species (ROS) and to scavenge free radicals.

Research into compounds structurally related to this compound has demonstrated notable antioxidant properties. For instance, a study on N-adamantyl-4-methylthiazol-2-amine showed that it could attenuate glutamate-induced oxidative stress in the brain. nih.gov This was achieved by significantly reducing the elevation of lipid peroxidation, nitric oxide, and reactive oxygen species. nih.gov Furthermore, the compound was found to mitigate the decrease in key antioxidant parameters such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) levels. nih.gov

Another study on a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified compounds with significant DPPH free radical scavenging activity. nih.gov This indicates that the thiazole scaffold can be a crucial element for antioxidant effects.

The antioxidant activity of these related compounds can be quantified, as shown in the table below, which summarizes the findings from various studies on different thiazole derivatives.

Table 1: Antioxidant Activity of Thiazole Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| N-Adamantyl-4-methylthiazol-2-amine | Glutamate-induced oxidative stress in rat cerebral cortex | Attenuated elevation of lipid peroxidation and ROS. nih.gov | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | DPPH free radical scavenging | Showed significant free radical scavenging activity. nih.gov | nih.gov |

| N-substituted benzyl (B1604629)/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] smolecule.combenzothiazin-2(4H) -yl)acetamides | Superoxide anion radical scavenging | Many compounds were found to be good scavengers. manchester.ac.uk | manchester.ac.uk |

| 2-Alkyl/arylchalcogenyl-N-(4-aryl-1,3-thiazol-2-yl)acetamide Compounds | ABTS radical scavenging | Several compounds were effective scavengers of the ABTS radical. researchgate.net | researchgate.net |

These findings collectively suggest that the thiazole ring system, a core component of this compound, is a promising scaffold for the development of agents that can modulate oxidative stress. The specific mechanisms and efficacy of this compound in this regard, however, require direct experimental validation.

Structure Activity Relationship Sar Analysis of N 5 Benzyl 4 Methylthiazol 2 Yl Acetamide Analogues

Impact of Thiazole (B1198619) Ring Substitutions on Activity

The substitution pattern on the thiazole ring is a significant determinant of the biological activity of N-(5-benzyl-4-methylthiazol-2-yl)acetamide analogues. The position and nature of substituents can drastically alter the compound's interaction with its biological target.

Research into related thiazole derivatives has shown that the placement of methyl groups is crucial. For instance, a methyl substitution at the 5-position of the thiazole ring has been observed to result in a near-complete loss of antimigration activity in cancer cell lines. nih.govacs.org Conversely, the presence of a methyl group on the thiazole ring, in combination with substitutions on the phenyl ring, was found to be essential for cytotoxic activity in other studies. nih.gov

Furthermore, the replacement of a phenyl ring on the thiazole with various aliphatic substituents, both small and bulky, has been explored to understand the necessity of an aryl group at that position. researchgate.net The nature of the substituent at the 4-position of the thiazole ring also plays a role; studies on tubulin polymerization inhibitors indicated that hydrogen and chlorine atoms at this position are better tolerated than a methyl group. nih.gov These findings suggest that while a methyl group at the 4-position, as seen in the parent compound, is acceptable, further substitutions at other positions, particularly the 5-position, are likely to be detrimental to activity.

Influence of Acetamide (B32628) Moiety Modifications

The acetamide moiety in this compound serves as a critical linker, and its modification can significantly affect the compound's biological profile. The thiazole-2-acetamide fragment is often utilized as a rigid heterocyclic linker in the design of bioactive molecules. nih.gov

Attempts to alter this linker have yielded mixed results. For example, replacing the amide linker with a sulfamide (B24259) structure largely led to a loss of antimigration activity in a series of thiazole derivatives. nih.govacs.org This suggests that the specific chemical nature of the amide bond is important for maintaining the desired biological effect.

Modifications to the amide nitrogen have also been explored. While results are varied, N-methylation of the amide has been shown to improve potency by nearly 100-fold in certain analogues. nih.govacs.org This indicates that small alkyl substitutions on the amide nitrogen can be a viable strategy for enhancing activity, although the outcome may be context-dependent. The methylene (B1212753) group of the acetamide linker has also been a target for modification, with studies showing that functional group transformations at this position can lead to derivatives that retain much of the parent compound's efficacy. sigmaaldrich.com

| Modification | Observation | Reference |

|---|---|---|

| Replacement of amide linker with sulfamide | Largely lost activity | nih.govacs.org |

| N-methylation of amide | Mixed results; can increase potency significantly | nih.govacs.org |

| Use as a rigid linker | The thiazole-2-acetamide moiety serves as an effective rigid linker | nih.gov |

Significance of Benzyl (B1604629) Group Derivatization and Substituent Effects

Derivatization of the benzyl group provides a key avenue for modulating the activity of this compound analogues. The electronic and steric properties of substituents on the phenyl ring can profoundly influence potency.

Effect of Halogenation (e.g., meta-halogen, chloro, fluoro)

The introduction of halogen atoms to the phenyl ring of the benzyl group is a common strategy for enhancing biological activity. Electron-withdrawing groups such as chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring have been associated with higher seizure protection in pyridazinone-thiazole hybrids with amide linkages. nih.gov

The position of the halogen substituent is also critical. Studies on c-Met kinase inhibitors showed that a mono-electron-withdrawing group, such as fluorine, at the 4-position (para) of the benzene (B151609) ring resulted in higher inhibitory activity compared to substitutions at the 3-position (meta) or 2-position (ortho). tandfonline.com A similar trend was observed for chlorine-substituted compounds. tandfonline.com Specifically, a 4-fluorobenzyl derivative of a thiazolyl acetamide exhibited significant inhibition of cancer cell proliferation. acs.org Furthermore, among halo-substituted derivatives, it has been noted that activity can be enhanced with decreasing electronegativity and increasing atomic size of the substituent. nih.gov

Effect of Methyl/Dimethyl Substitution on Phenyl Ring

The addition of methyl groups to the phenyl ring can also positively impact activity. Structure-activity relationship studies have indicated that an electron-donating methyl group at the 4-position (para) of the phenyl ring can increase cytotoxic activity. nih.gov More specifically, a meta,para-dimethyl substitution pattern on the phenyl ring was found to be essential for the cytotoxic activity of certain thiazole derivatives. nih.gov This suggests that the electronic and lipophilic contributions of methyl groups are favorable for activity.

Impact of Bulky Groups on Potency

The influence of bulky groups on the potency of these analogues appears to be complex and dependent on the specific molecular context. In some cases, replacing a smaller substituent with a bulkier one can enhance activity. For example, the substitution of a butyl group with a more lipophilic and bulkier cyclohexyl moiety led to a fourfold increase in activity against certain bacterial strains. nih.gov Similarly, adamantyl substitution, which is notably bulky, has been associated with significant anticonvulsant activity. nih.gov

However, in other instances, smaller substituents are preferred. For example, in a series of antimicrobial thiazole derivatives, switching from a bulkier 3-methoxy-4-hydroxy-phenyl group to a smaller 2-thienyl substituent enhanced the activity. nih.gov This indicates that while increased bulk and lipophilicity can be beneficial, steric hindrance may also play a negative role, and an optimal size for the substituent likely exists.

Role of Lipophilicity

Lipophilicity is a crucial physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, and by extension, their biological activity. sid.ir For thiazole-containing compounds, it has been noted that high lipophilicity can be a desirable trait. For instance, numerous newly developed thiazole agents with high lipophilicity have demonstrated potent anticonvulsant effects. nih.gov

The introduction of substituents such as halogens and alkyl groups to the benzyl ring generally increases the lipophilicity of the molecule. The enhanced activity observed with the replacement of a butyl group by a more lipophilic cyclohexyl moiety further underscores the importance of this property. nih.gov Therefore, modulating lipophilicity through careful selection of substituents on the benzyl group is a key strategy in the optimization of this compound analogues.

| Modification Type | Substituent/Property | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Halogenation | F, Cl, Br | - | Higher activity | nih.gov |

| F, Cl | para (4-) > ortho (2-), meta (3-) | Higher inhibitory activity | tandfonline.com | |

| Methylation | Methyl | para (4-) | Increased activity | nih.gov |

| Dimethyl | meta, para (3,4-) | Essential for cytotoxic activity | nih.gov | |

| Bulky Groups | Cyclohexyl, Adamantyl | - | Increased activity | nih.govnih.gov |

| Smaller groups | - | Enhanced activity in some contexts | nih.gov | |

| Lipophilicity | Increased lipophilicity | - | Generally associated with higher activity | nih.govnih.gov |

Preclinical Pharmacokinetic and Metabolism Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies

There are no specific experimental or in silico ADME studies for N-(5-benzyl-4-methylthiazol-2-yl)acetamide reported in the reviewed literature. While computational ADME predictions are common for novel chemical entities, and studies on structurally similar thiazole (B1198619) derivatives have been conducted, such data for the specific compound is not available. Information regarding its oral bioavailability, plasma protein binding, volume of distribution, and routes of elimination remains uncharacterized.

Metabolite Identification and Characterization

Consistent with the absence of ADME data, there are no published studies identifying or characterizing the metabolites of this compound. The metabolic fate of this compound is currently unknown. In typical metabolic pathways for similar structures, potential biotransformations could include oxidation of the thiazole ring, hydroxylation of the benzyl (B1604629) group, or hydrolysis of the acetamide (B32628) linkage. However, without experimental data from in vitro studies with liver microsomes or in vivo animal models, any discussion of its metabolites, such as sulfoxides, sulfones, or amine derivatives, would be purely speculative.

Due to the lack of available data, no research findings or data tables can be presented at this time. Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical pharmacokinetic and metabolic properties of this compound.

Computational Chemistry and Molecular Modeling Applications

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational approaches in modern medicinal chemistry to identify and optimize novel bioactive compounds. nih.gov These computational strategies allow for the high-throughput evaluation of large libraries of virtual compounds against a specific biological target, thereby prioritizing molecules for synthesis and experimental testing. For derivatives of N-(5-benzyl-4-methylthiazol-2-yl)acetamide, these methods have been instrumental in designing new chemical entities with desired biological activities.

The process often begins with the identification of a privileged scaffold, such as the 2-aminothiazole (B372263) core present in the target compound, which is known to be present in various medicinally important molecules. nih.gov Virtual libraries are then constructed by systematically modifying the core structure with different substituents. For instance, new series of 1,3,4-thiadiazole-based compounds, which are structurally related to the thiazole (B1198619) scaffold, have been designed and evaluated for their anticancer potential through such computational approaches. nih.gov The design process is guided by the structural features of known inhibitors and the topology of the target's active site. The goal is to enhance the binding affinity and selectivity of the designed ligands. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method helps in understanding the binding mode and estimating the binding affinity, which are crucial for elucidating the mechanism of action at a molecular level. Derivatives of this compound have been the subject of numerous docking studies against a variety of therapeutically relevant targets.

Src Substrate-Binding Domain: To understand the structure-activity relationship of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives as Src kinase inhibitors, molecular modeling studies have been performed. mdpi.comcmu.ac.th These studies have helped in rationalizing the observed inhibitory activities by examining the interactions of the ligands with the Src substrate-binding site. For example, the unsubstituted N-benzyl derivative has shown inhibitory activity against c-Src kinase, and docking studies can reveal the specific hydrogen bonds and hydrophobic interactions responsible for this inhibition. mdpi.comcmu.ac.th

Fungal Lanosterol (B1674476) 14α-demethylase: In the quest for new antifungal agents, molecular docking has been employed to investigate the binding of thiazole derivatives to fungal lanosterol 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.netscielo.br These studies predict the binding affinity and interaction patterns of the compounds within the enzyme's active site, which is crucial for designing more potent inhibitors. researchgate.net The insights gained from docking can guide the synthesis of novel derivatives with improved antifungal activity.

α-Glucosidase: While specific docking studies for this compound against α-glucosidase are not extensively documented, the methodology is widely applied to other thiazole derivatives to explore their potential as antidiabetic agents. Docking simulations can elucidate how these compounds interact with the active site residues of α-glucosidase, providing a basis for their inhibitory mechanism. researchgate.net

Bovine Carbonic Anhydrase-II: Thiazole derivatives have been investigated as inhibitors of bovine carbonic anhydrase-II (bCA-II), and molecular docking has been instrumental in understanding their binding modes. These studies help to elucidate the interactions, orientation, and conformational changes of the compounds within the active site of the enzyme. For instance, substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been studied as dual inhibitors of 15-lipoxygenase and carbonic anhydrase II, with docking providing insights into their binding site interactions.

The following table summarizes representative findings from molecular docking studies on related thiazole derivatives against various targets.

| Target Enzyme | Ligand Type | Key Findings from Docking |

| Src Tyrosine Kinase | Thiazolyl N-benzyl-substituted acetamides | Identification of hydrogen bond interactions with key residues like Asp 404, Lys 295, and Ile 294. |

| Fungal Lanosterol 14α-demethylase | 1,4-Phenylene-bisthiazole derivatives | Prediction of non-competitive inhibition, which may help in avoiding fungal resistance. researchgate.net |

| α-Glucosidase | Thiazolidine-2,4-dione derivatives | Understanding the binding interactions that lead to potent inhibitory activity. |

| Bovine Carbonic Anhydrase-II | Morpholine derived thiazoles | Elucidation of interactions and conformational changes within the enzyme's active site. |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide a deeper understanding of the conformational behavior and electronic properties that influence a molecule's biological activity.

For molecules structurally related to this compound, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have been used to study its conformational behavior. These studies can predict stable conformations and the dynamics of their interconversion. For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to optimize the structure of related compounds and to compare the calculated structure with experimentally determined ones. Such analyses also allow for the calculation of the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is used to predict the activity of newly designed molecules and to understand which structural features are important for their biological effects.

For derivatives of 5-benzyl-4-thiazolinone, which are structurally similar to this compound, 2D-QSAR and 3D-QSAR modeling studies have been conducted to predict their anti-influenza activity. These models use various molecular descriptors to correlate the chemical structure with inhibitory activities. The developed QSAR models have shown good predictive ability and can be valuable tools in the design of new and improved inhibitors.

Future Perspectives in Research on N 5 Benzyl 4 Methylthiazol 2 Yl Acetamide

Optimization of Lead Compounds for Enhanced Potency and Selectivity

The development of N-(5-benzyl-4-methylthiazol-2-yl)acetamide as a potential therapeutic agent hinges on optimizing its structure to enhance its biological activity and selectivity. The process of lead optimization involves systematic modifications to the molecule to improve its potency against its intended target while minimizing off-target effects.

Researchers are investigating structure-activity relationships (SAR) to identify which parts of the molecule are crucial for its effects. For instance, modifications to the benzyl (B1604629) and methyl groups on the thiazole (B1198619) ring are being explored. Studies on similar thiazole-based compounds have shown that the nature and position of substituents on the aromatic rings can significantly influence their inhibitory activity against specific enzymes or receptors. For example, in a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, halogen substitutions on the aniline (B41778) ring resulted in compounds with IC50 values in the low nanomolar range against human monoacylglycerol lipase (B570770) (hMAGL). nih.gov

Another key target for optimization is selectivity, particularly for compounds that modulate enzymes like sirtuins (SIRTs). This compound has been investigated as a modulator of SIRT1. Achieving selectivity for SIRT1 over other sirtuin isoforms, such as SIRT2 and SIRT3, is a significant goal. Research on 5-benzyl-1,3,4-thiadiazole-2-carboxamides has demonstrated that specific structural modifications can lead to inhibitors with excellent selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov This highlights the potential for fine-tuning the thiazole scaffold to achieve isoform-specific modulation.

Future optimization efforts will likely involve computational modeling and molecular docking studies to predict how structural changes will affect binding to the target protein. This in silico approach can streamline the design of new analogs with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates. nih.gov

Table 1: Examples of Thiazole Derivative Optimization for Potency and Selectivity

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides | human monoacylglycerol lipase (hMAGL) | Halogen-substituted derivatives showed the most potent activity with IC50 values ranging from 6.5-9 nM. | nih.gov |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamides | Cancer Cells | Structure-activity relationship studies led to a lead compound with high in vitro potency against both sensitive and resistant cancer cell lines. | nih.gov |

| 5-benzyl-1,3,4-thiadiazole-2-carboxamides | SIRT2 | Identified compounds with excellent selectivity for SIRT2 over SIRT1 and SIRT3. | nih.gov |

Exploration of Novel Therapeutic Applications

Research into this compound and related thiazole derivatives is uncovering a range of potential therapeutic applications beyond their initial areas of investigation. The diverse biological activities associated with the thiazole scaffold suggest that this class of compounds could be relevant for treating a variety of diseases.

One promising area is in the treatment of neurodegenerative diseases. researchgate.net The modulation of SIRT1, a target of some thiazole compounds, is known to have neuroprotective effects. nih.gov SIRT1 activators have been shown to protect against neuroinflammation. nih.gov Furthermore, studies on other acetamide (B32628) derivatives have demonstrated their ability to attenuate neuroinflammation and oxidative stress, which are key features of neurodegenerative disorders. nih.gov Newly synthesized benzothiazole (B30560) derivatives have also been evaluated as multifunctional agents for Parkinson's disease, showing potent and selective MAO-B inhibitory activity, anti-oxidative effects, and neuroprotective properties. nih.gov

The anti-inflammatory properties of thiazole derivatives are also a significant area of interest. nih.govnih.gov High-throughput screening has identified SIRT1 modulating compounds with anti-inflammatory properties, evidenced by a reduction in the proinflammatory cytokine tumor necrosis factor-alpha (TNF-alpha). nih.gov This suggests that this compound could be developed as a novel anti-inflammatory agent.

In oncology, various thiazole derivatives have demonstrated potent anticancer activity. researchgate.netmspsss.org.uabrieflands.com They have been investigated for their efficacy against a range of cancer cell lines, including cervical, lung, and breast cancer. nih.govresearchgate.net A novel scaffold based on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been found to be active against both sensitive and resistant cancer cells. nih.gov The mechanisms of action are varied, with some compounds acting as tubulin polymerization inhibitors. nih.gov Given these findings, this compound warrants further investigation for its potential as an anticancer agent.

Table 2: Potential Therapeutic Applications of Thiazole Derivatives

| Therapeutic Area | Rationale / Findings | Example Compounds / Studies | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | SIRT1 activators show neuroprotective effects against neuroinflammation. Acetamide derivatives can reduce oxidative stress. | Benzothiazole derivatives as MAO-B inhibitors for Parkinson's disease. | nih.govnih.govnih.gov |

| Inflammation | SIRT1 modulation can suppress inflammation by regulating cytokine expression. | SIRT1 modulators reduce TNF-alpha levels. | nih.gov |

| Cancer | Thiazole derivatives exhibit antiproliferative activity against various cancer cell lines. | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide active against resistant cancer cells. | nih.govresearchgate.net |

Advanced Methodologies in Synthesis and Biological Evaluation

Future research on this compound will benefit from advanced methodologies in both its chemical synthesis and biological evaluation. These innovations are aimed at improving efficiency, sustainability, and the depth of biological understanding.

In the realm of synthesis, there is a growing emphasis on "green chemistry" approaches for preparing thiazole derivatives. nih.gov Traditional methods often rely on hazardous reagents and can generate significant waste. nih.gov Modern techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of environmentally friendly solvents and catalysts are being explored to create more sustainable and efficient synthetic routes. nih.gov These methods can offer advantages in terms of scalability, cost-effectiveness, and simplified purification processes. nih.gov

For biological evaluation, high-throughput screening (HTS) assays are becoming increasingly crucial for identifying and characterizing new bioactive compounds. nih.gov Cell-based HTS assays have been developed to screen for SIRT1 up-regulators, which can rapidly assess large libraries of compounds for their ability to modulate this target. gregory-ms.com Such assays provide a robust platform for discovering novel thiazole derivatives with desired activities and for conducting initial SAR studies. The development of improved HTS assays for various sirtuins, including SIRT1, SIRT2, and SIRT3, will further aid in the characterization of selective modulators. cornell.edu

Molecular docking and other computational tools are also playing a more significant role in the early stages of drug discovery. nih.govmdpi.com These in silico methods can predict the binding modes of compounds to their protein targets, helping to prioritize candidates for synthesis and biological testing. This computational-experimental integrated approach can accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a more holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. jci.orgrsc.org This systems biology approach involves the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex molecular mechanisms underlying a compound's activity.

By combining these different layers of biological information, researchers can identify the pathways and networks that are modulated by the compound. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic changes that occur in response to the compound.

The integration of multi-omics data can help to:

Identify novel drug targets: By revealing previously unknown molecular pathways affected by the compound.

Elucidate mechanisms of action: By providing a comprehensive view of the cellular response to the drug.

Discover biomarkers: To predict patient response or monitor treatment efficacy.

Understand off-target effects: By identifying unintended molecular interactions.

Several computational methods and tools are being developed to facilitate the integration and analysis of multi-omics data. nih.govnih.gov These approaches are essential for managing the complexity of these large datasets and for extracting meaningful biological insights. The application of these methods to the study of this compound will be invaluable for advancing its development as a therapeutic agent. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N-(5-benzyl-4-methylthiazol-2-yl)acetamide, and how are intermediates monitored?

The compound is typically synthesized via N-acylation of thiazol-2-amine derivatives. A common method involves reacting 5-benzyl-4-methylthiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Reaction progress is monitored by TLC using solvent systems like hexane:ethyl acetate (9:1). Post-reaction, products are isolated via filtration or extraction, followed by recrystallization (ethanol) or column chromatography for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- 1H NMR : To identify protons on the benzyl, methyl, and acetamide groups. For example, the methyl group on the thiazole ring appears as a singlet near δ 2.5 ppm.

- IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Elemental Analysis : Validates the empirical formula by comparing calculated and observed C, H, N, and S percentages .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold. For example:

- Lipoxygenase/cyclooxygenase inhibition assays : Common for anti-inflammatory potential.

- Antimicrobial susceptibility testing : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in dichloromethane (DCM) under ultrasonication, reducing reaction time from hours to minutes .

- Solvent systems : Replace toluene/water with polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Employ microwave-assisted synthesis to achieve higher regioselectivity and reduce side products .

Q. What computational strategies predict the biological activity of this compound prior to synthesis?

- PASS (Prediction of Activity Spectra for Substances) : Estimates probable targets (e.g., enzyme inhibition, antiviral activity) based on structural descriptors.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with proteins like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens. Validate predictions with MD simulations to assess binding stability .

Q. How can crystallographic data resolve discrepancies between spectral and elemental analysis results?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to confirm bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N bonds in the thiazole ring can stabilize the crystal lattice, explaining unexpected stability in elemental analysis .

- LC-MS cross-validation : Detect trace impurities (e.g., unreacted amines) that may skew elemental data .

Q. What experimental approaches address low solubility in bioactivity assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability without cell toxicity.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Notes

- Contradiction management : If spectral data (e.g., NMR splitting patterns) conflict with expected structures, repeat synthesis under inert conditions (argon atmosphere) to rule out oxidation byproducts .

- Advanced characterization : For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, employ 2D techniques (HSQC, HMBC) to resolve stereochemical uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.